REACTION_CXSMILES
|
[CH:1]1([C:6]2[C:10]([N+:11]([O-])=O)=[C:9]([C:14]([NH2:16])=[O:15])[O:8][N:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl-].[NH4+]>O.[Zn]>[NH2:11][C:10]1[C:6]([CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5]2)=[N:7][O:8][C:9]=1[C:14]([NH2:16])=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C1=NOC(=C1[N+](=O)[O-])C(=O)N
|
Name
|
|
Quantity
|
17.51 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
For the working up, filtration
|
Type
|
WASH
|
Details
|
subsequently being washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NOC1C(=O)N)C1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |